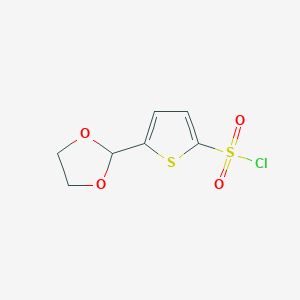
3-Chloro-2-fluorobenzoyl fluoride
Vue d'ensemble
Description
3-Chloro-2-fluorobenzoyl fluoride, also known as CFCF, is a highly reactive and toxic compound used in organic synthesis. It is used as a reagent for the preparation of a wide variety of organic compounds and has been used as a building block for many different types of synthetic organic molecules. CFCF has also been used in the synthesis of drugs, polymers, and other industrial materials. In
Applications De Recherche Scientifique
Visual Detection of Fluoride Anions
Mixed lanthanide metal-organic frameworks synthesized using triazine-based planar ligands, including 3-Chloro-2-fluorobenzoyl fluoride derivatives, have been utilized for the visual detection of fluoride ions (F-) in drinking water. This application is crucial due to fluoride's harmful effects at high concentrations. These frameworks offer a highly selective, sensitive, and reliable sensor for F- detection, achievable even with a smartphone by identifying the RGB value, thus presenting a practical approach for F- detection in remote areas (Zeng et al., 2019).
Catalytic Hydrofluorination of Alkynes
Gold(I) fluoride complexes have been shown to react reversibly with alkynes, forming fluorovinyl species. This reactivity is significant for the development of new methodologies for the synthesis of fluoroalkenes, demonstrating the catalytic potential of gold(I) fluoride complexes in organic synthesis. The fluorination of alkynes presents a method for introducing fluorine atoms into organic molecules, which is of high interest in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom (Akana et al., 2007).
Oxidative Aliphatic C-H Fluorination
A manganese porphyrin complex has been developed to catalyze alkyl fluorination by fluoride ion under mild conditions. This process allows for the selective fluorination of simple alkanes, terpenoids, and even steroids at otherwise inaccessible sites. The ability to directly introduce fluorine atoms into aliphatic C-H bonds using fluoride salts opens new avenues for the development of fluorinated organic compounds, which are increasingly important in drug development (Liu et al., 2012).
Propriétés
IUPAC Name |
3-chloro-2-fluorobenzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUIKNREWJQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600601 | |
| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85345-74-0 | |
| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B1611954.png)



![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)





